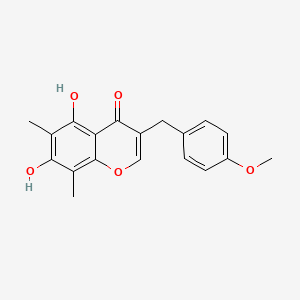

Methylophiopogonone B

Description

This compound has been reported in Ophiopogon japonicus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTFXZVBLOLETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of Methylophiopogonone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical properties, including its structure and spectroscopic data. Furthermore, this document details its known biological activities, with a focus on its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is classified as a homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. Its chemical structure, molecular formula, and molecular weight are fundamental to understanding its reactivity and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₅ | [1] |

| Molecular Weight | 326.34 g/mol | [1] |

| IUPAC Name | 5,7-dihydroxy-3-(4-methoxybenzyl)-6,8-dimethyl-4H-chromen-4-one | |

| CAS Number | 74805-89-3 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (25 mg/mL, with sonication) | [1] |

| Storage | Store at -20°C | [1] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: ¹H NMR (Proton NMR) Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR (Carbon-13 NMR) Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

1.1.1. Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of this compound would be instrumental in confirming its structural components. Specific mass spectrometry fragmentation data for this compound is not available in the provided search results.

1.1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific IR spectral data for this compound is not available in the provided search results.

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, demonstrating its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Activity

This compound has been identified as a potent antioxidant.[3][4] It exhibits the ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. One study highlighted that among several homoisoflavonoids isolated from Ophiopogon japonicus, this compound demonstrated the highest antioxidant capacity in various in-vitro assays.[3][4]

Quantitative data such as IC₅₀ values for DPPH and ABTS radical scavenging assays were not explicitly found in the search results for this compound.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[5] While specific studies focusing solely on this compound's anti-inflammatory mechanism are limited in the provided results, related compounds from the same plant have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] This inhibition is often mediated through the downregulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Specific IC₅₀ values for the inhibition of NO, IL-6, and IL-1β by this compound were not found in the search results.

The anti-inflammatory effects of many natural compounds, including flavonoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory cytokines and enzymes.

Tyrosinase Inhibitory Activity

This compound has been shown to inhibit the activity of tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the cosmetic industry for skin whitening and treating hyperpigmentation disorders.

Table 4: Tyrosinase Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ | (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ | [6] |

| Inhibition Type | Reversible mixed-inhibition | [6] |

The inhibitory mechanism involves the interaction of this compound with the active site of the tyrosinase enzyme.[6]

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not detailed in the provided search results, related homoisoflavonoids from Ophiopogon japonicus have shown promise in this area. For instance, Methylophiopogonanone A has been reported to attenuate myocardial apoptosis and improve cerebral ischemia/reperfusion injury, suggesting a potential for this class of compounds to protect against neuronal damage.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[3]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][5]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.[9]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Cytokine (IL-6, IL-1β) Inhibition Assay

This assay quantifies the reduction in the secretion of pro-inflammatory cytokines in response to a compound.

Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.

-

Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for mouse IL-6 and IL-1β.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength (usually 450 nm).[10][11]

-

-

-

Calculation: The concentrations of IL-6 and IL-1β in the samples are determined by comparison with the standard curve.

Conclusion

This compound, a homoisoflavonoid from Ophiopogon japonicus, exhibits promising biological activities, particularly as an antioxidant and a tyrosinase inhibitor. Its anti-inflammatory potential, likely mediated through the NF-κB and MAPK signaling pathways, warrants further investigation. This technical guide consolidates the available chemical and biological data on this compound, providing a foundation for future research and development. The lack of comprehensive spectroscopic data in publicly accessible literature highlights an area for future research to fully characterize this compound. The detailed experimental protocols provided herein will aid researchers in the consistent and reproducible evaluation of this compound and other natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmgrp.com [bmgrp.com]

- 11. raybiotech.com [raybiotech.com]

Methylophiopogonone B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a homoisoflavonoid found in the medicinal plant Ophiopogon japonicus, has garnered significant interest for its therapeutic potential, particularly its antioxidative and anti-tumor properties. This technical guide provides an in-depth overview of the natural sources, detailed isolation and purification protocols, and the current understanding of the signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a naturally occurring homoisoflavonoid predominantly found in the tuberous and fibrous roots of Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb belonging to the Liliaceae family.[1][2][3] This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely distributed in East Asian countries, including China, Japan, and Korea. Notably, the fibrous roots of O. japonicus have been identified as a significant source of this compound.[1] Studies have shown that along with Methylophiopogonone A, this compound is one of the two major homoisoflavonoids in Zhejiang Ophiopogon japonicus.

Isolation and Purification of this compound

The isolation of this compound from Ophiopogon japonicus involves a multi-step process encompassing extraction, pre-separation by column chromatography, and final purification using advanced chromatographic techniques.

Extraction

The initial step involves the extraction of crude homoisoflavonoids from the dried and powdered fibrous roots of Ophiopogon japonicus. A common method utilizes 70% ethanol as the extraction solvent.[1][3] The resulting extract is then typically subjected to liquid-liquid partitioning, with an ethyl acetate fraction being collected for further purification, as it is enriched with homoisoflavonoids.[1][4]

Experimental Protocol: Isolation and Purification

This protocol is based on a successful method for the isolation of this compound using recycling high-speed counter-current chromatography (rHSCCC).[1]

2.2.1. Pre-separation by Silica Gel Column Chromatography (SGCC)

-

Preparation of the Column: A silica gel column is packed using a suitable slurry method.

-

Sample Loading: The dried ethyl acetate fraction of the 70% ethanol extract is mixed with a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).[1]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

2.2.2. Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)

-

Instrumentation: A high-speed counter-current chromatograph is used for the final purification step.

-

Two-Phase Solvent System: A two-phase solvent system of n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v) is prepared, thoroughly equilibrated, and the two phases are separated before use.[1]

-

HSCCC Operation:

-

The column is first filled with the stationary phase.

-

The apparatus is then rotated at an appropriate speed, and the mobile phase is pumped into the column.

-

Once hydrodynamic equilibrium is reached, the sample solution (the pre-separated fraction containing this compound) is injected.

-

The effluent from the column is continuously monitored, and fractions are collected.

-

Recycling of the eluate may be employed to enhance separation efficiency.

-

-

Purity Analysis: The purity of the isolated this compound is determined by HPLC.[1]

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from the fibrous roots of Ophiopogon japonicus using the rHSCCC method.[1]

| Parameter | Value | Reference |

| Yield | 148 mg | [1] |

| Purity | 94.62% | [1] |

Biological Activity and Signaling Pathways

This compound has been shown to exert protective effects against oxidative stress-induced cell injury. Specifically, it protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis.[5] This protective mechanism is mediated through the modulation of the NADPH oxidase pathway and apoptosis-related proteins.[5]

Signaling Pathway of this compound in H₂O₂-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound mitigates H₂O₂-induced apoptosis in HUVECs.

Caption: Signaling pathway of this compound's protective effect.

Description of the Signaling Pathway:

-

Oxidative Stress Induction: H₂O₂ acts as an external stressor, activating NADPH oxidase in endothelial cells.

-

ROS Production: Activated NADPH oxidase, particularly the p22phox subunit, leads to an increase in intracellular reactive oxygen species (ROS).

-

Apoptotic Cascade: Elevated ROS levels disrupt the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This, in turn, activates caspase-3, a key executioner of apoptosis, ultimately leading to programmed cell death.

-

Intervention by this compound: this compound intervenes in this pathway by:

-

Inhibiting the expression of the p22phox subunit of NADPH oxidase, thereby reducing ROS production.

-

Downregulating the expression of the pro-apoptotic protein Bax.

-

Upregulating the expression of the anti-apoptotic protein Bcl-2.

-

Inhibiting the activation of caspase-3.

-

Through these mechanisms, this compound effectively counteracts the apoptotic cascade initiated by oxidative stress, promoting the survival of endothelial cells.

Conclusion

This compound stands out as a promising bioactive compound from Ophiopogon japonicus with well-documented antioxidative properties. The detailed isolation protocol and a clearer understanding of its mechanism of action provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore the full therapeutic potential of this compound, from optimizing its production to designing novel drug development strategies targeting oxidative stress-related diseases.

References

- 1. akjournals.com [akjournals.com]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway to Methylophiopogonone B: A Technical Guide to its Biosynthesis in Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a C-methylated homoisoflavonoid unique to the medicinal plant Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. Despite its therapeutic promise, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of homoisoflavonoid biosynthesis, proposing a putative pathway for this compound, and provides a framework for the experimental validation of this complex metabolic route. Drawing upon transcriptomic data from O. japonicus and established principles of flavonoid biochemistry, we outline the key enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that forge the characteristic structure of this compound. This document is intended to serve as a comprehensive resource for researchers seeking to unravel the molecular intricacies of homoisoflavonoid biosynthesis and to harness this knowledge for biotechnological applications and drug development.

Introduction

Ophiopogon japonicus, a perennial herb in the Liliaceae family, is a staple in traditional medicine, particularly in East Asia. Its tuberous roots are a rich source of a diverse array of bioactive secondary metabolites, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids. Among these, this compound stands out due to its distinct C-methylated structure and promising biological activities. Homoisoflavonoids are characterized by a C6-C3-C6 carbon skeleton, differing from the typical C6-C3-C6 arrangement of flavonoids and isoflavonoids. The biosynthesis of these complex molecules represents a fascinating area of plant biochemistry, with many of the enzymatic steps and regulatory mechanisms yet to be fully characterized.

This guide aims to provide a detailed overview of the proposed biosynthetic pathway of this compound, integrating data from metabolomic and transcriptomic studies of O. japonicus with the broader knowledge of flavonoid and isoflavonoid biosynthesis. We will delve into the putative enzymatic reactions, present available quantitative data, and outline detailed experimental protocols for the identification and characterization of the enzymes involved. Furthermore, we will utilize Graphviz to visualize the proposed pathways and experimental workflows, offering a clear and structured representation of the complex biological processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. This pathway provides the fundamental building blocks that are subsequently channeled into the homoisoflavonoid-specific branch.

The General Phenylpropanoid Pathway

The initial steps of the pathway are well-established and involve the conversion of the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA. This series of reactions is catalyzed by a core set of enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Integrative metabolomics and transcriptomics profiling of O. japonicus under drought stress has revealed the upregulation of genes encoding PAL and 4CL, suggesting an increased flux through the phenylpropanoid pathway to support the synthesis of flavonoids and other defense compounds.[1]

Entry into the Homoisoflavonoid Pathway: The Role of Chalcone Synthase

The first committed step towards flavonoid and isoflavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone synthase (CHS) . This reaction forms a naringenin chalcone intermediate.

The Putative Homoisoflavonoid-Specific Branch

The divergence from the general flavonoid pathway to form the homoisoflavonoid scaffold is the most speculative part of the biosynthesis of this compound. Based on isotopic labeling studies in other homoisoflavonoid-producing plants, it is proposed that a C1 unit, derived from S-adenosyl-L-methionine (SAM), is added to a chalcone-type precursor.[2] Furthermore, the involvement of a 2'-methoxychalcone intermediate is considered a key step in the formation of the characteristic C6-C4-C6 skeleton of homoisoflavonoids.[2]

The proposed subsequent steps leading to this compound are:

-

Chalcone Isomerase (CHI): The naringenin chalcone is likely cyclized by CHI to form naringenin, a central flavanone intermediate.

-

O-Methylation: A specific O-methyltransferase (OMT) is proposed to methylate the 2'-hydroxyl group of a chalcone intermediate to form a 2'-methoxychalcone.

-

Rearrangement and C1-Unit Insertion: This is a critical and poorly understood step. It is hypothesized that a series of enzymatic reactions, possibly involving a reductase and a transferase, leads to the rearrangement of the C3 unit and the incorporation of a C1 unit to form the 3-benzylchroman-4-one core structure of homoisoflavonoids.

-

C-Methylation: Two distinct C-methyltransferases (CMTs) are postulated to be responsible for the methylation at the C-6 and C-8 positions of the A-ring of the homoisoflavonoid scaffold. These enzymes would utilize SAM as the methyl donor. The synthesis of 8-C-methylated homoisoflavones has been achieved chemically, providing a basis for studying their biological activities.[3][4]

-

Hydroxylation and Further Modifications: The final steps likely involve hydroxylations and potentially other modifications to the B-ring and the benzyl group, catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed Biosynthesis of this compound.

Quantitative Data

Quantitative analysis of this compound in O. japonicus is crucial for understanding its accumulation patterns and for quality control of medicinal preparations. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary methods for its quantification.

Table 1: Concentration of this compound in Ophiopogon japonicus

| Plant Material | Analytical Method | Concentration (mg/kg) | Reference |

| Tuberous Roots | HPLC-MS/MS | 1.33 - 2.66 | [5] |

| Tuberous Roots | High-Speed Counter-Current Chromatography | ~200 - 400 | [6] |

Note: The significant variation in reported concentrations may be due to differences in plant variety, geographical origin, cultivation conditions, and extraction methods.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a multi-faceted experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

A key step is the identification of the genes encoding the biosynthetic enzymes. Transcriptome analysis of O. japonicus tissues actively producing homoisoflavonoids can reveal candidate genes.

Experimental Workflow: Candidate Gene Identification

Caption: Workflow for Candidate Gene Identification.

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression in E. coli

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from O. japonicus cDNA and clone it into an appropriate expression vector (e.g., pET series).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., a homoisoflavonoid precursor for a CMT), and the necessary co-factors (e.g., SAM for methyltransferases).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

Analyze the reaction products by HPLC or LC-MS to identify the enzymatic product and determine the enzyme's kinetic parameters (Km, Vmax).

-

Isotopic Labeling Studies

To definitively trace the origin of the carbon skeleton of this compound, in vivo feeding experiments with stable isotope-labeled precursors can be performed.[7][8]

Protocol: Stable Isotope Labeling

-

Precursor Synthesis: Synthesize or procure labeled precursors, such as 13C-L-phenylalanine or 13C-S-adenosyl-L-methionine.

-

Feeding: Administer the labeled precursor to O. japonicus plants or cell cultures.

-

Metabolite Extraction: After a specific incubation period, harvest the plant material and extract the homoisoflavonoids.

-

Analysis: Purify this compound and analyze it by NMR and Mass Spectrometry to determine the incorporation pattern of the stable isotope.[9][10] This will provide direct evidence for the biosynthetic precursors and the mechanism of skeleton formation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ophiopogon japonicus represents a complex and fascinating area of plant natural product chemistry. While the general framework of the pathway can be inferred from our knowledge of flavonoid biosynthesis, the specific enzymes responsible for the key steps of homoisoflavonoid formation, particularly the C-methylation and the formation of the benzyl group, remain to be discovered and characterized. The combination of next-generation sequencing, heterologous expression, and detailed biochemical and analytical studies will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant metabolic diversity but also pave the way for its biotechnological production through metabolic engineering, ensuring a sustainable supply of this valuable medicinal compound for future drug development and therapeutic applications.

References

- 1. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry [scirp.org]

- 4. New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry [scirp.org]

- 5. Residue of Paclobutrazol and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-Depth Spectroscopic Analysis of Methylophiopogonone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is a C-methylated homoisoflavanone. Its chemical structure is presented below:

Molecular Formula: C₁₉H₁₈O₆

Molecular Weight: 342.34 g/mol

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| 13.52 | s | - | 1H | 5-OH |

| 7.15 | d | 8.8 | 2H | H-2', H-6' |

| 6.82 | d | 8.8 | 2H | H-3', H-5' |

| 6.05 | br s | - | 1H | 7-OH |

| 4.25 | m | - | 2H | H-2 |

| 3.78 | s | - | 3H | 4'-OCH₃ |

| 3.10 | m | - | 1H | H-3 |

| 2.50 | m | - | 2H | H-9 |

| 2.08 | s | - | 3H | 6-CH₃ |

| 2.06 | s | - | 3H | 8-CH₃ |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 202.5 | C-4 |

| 162.8 | C-7 |

| 162.2 | C-5 |

| 158.5 | C-8a |

| 158.0 | C-4' |

| 130.8 | C-1' |

| 130.0 | C-2', C-6' |

| 113.8 | C-3', C-5' |

| 105.2 | C-6 |

| 103.8 | C-4a |

| 101.5 | C-8 |

| 69.8 | C-2 |

| 55.2 | 4'-OCH₃ |

| 45.5 | C-3 |

| 31.5 | C-9 |

| 7.8 | 8-CH₃ |

| 7.2 | 6-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | 341.0 | [M-H]⁻ |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of homoisoflavonoids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H-NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-15 ppm).

-

The number of scans can vary depending on the sample concentration, but 16 to 64 scans are typical.

-

-

¹³C-NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in negative ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M-H]⁻).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Unveiling the Structural and Functional Landscape of Methylophiopogonone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a significant homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered considerable attention for its potent antioxidant and anti-apoptotic properties. While a definitive crystal structure remains to be publicly elucidated, extensive spectroscopic and biological studies have provided substantial insights into its molecular architecture and mechanisms of action. This guide synthesizes the current understanding of this compound, presenting its known structural characteristics, detailed experimental protocols for its biological evaluation, and a visualization of its implicated signaling pathway. The information herein is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential.

Structural Elucidation of this compound

As of the latest literature surveys, the complete crystal structure of this compound, including crystallographic data such as unit cell dimensions, space group, and atomic coordinates, has not been deposited in publicly accessible databases. The structural determination of this compound has been primarily achieved through a combination of spectroscopic techniques, which is a standard approach for the characterization of novel natural products.

The process of structure elucidation for homoisoflavonoids like this compound typically involves the following workflow:

Physicochemical Properties

While crystallographic data is unavailable, some physicochemical properties have been computed and are summarized below.

| Property | Value | Source |

| Molecular Formula | C19H18O6 | PubChem |

| Molecular Weight | 342.34 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Biological Activity: Antioxidant and Anti-apoptotic Effects

This compound has been identified as a potent antioxidant.[1][2] Its protective effects have been notably demonstrated in human umbilical vein endothelial cells (HUVECs) against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.[1][3]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various assays. The following table summarizes key findings from a study on H₂O₂-induced injury in HUVECs.[1]

| Parameter | Condition | Result |

| Cell Viability | H₂O₂ (200 µM) | Decreased significantly |

| H₂O₂ + MO-B (20 µM) | Increased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (40 µM) | Increased significantly vs. H₂O₂ alone | |

| ROS Levels | H₂O₂ (200 µM) | Increased significantly |

| H₂O₂ + MO-B (40 µM) | Decreased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (50 µM) | Decreased significantly vs. H₂O₂ alone | |

| MDA Content | H₂O₂ (200 µM) | Increased significantly |

| H₂O₂ + MO-B (40 µM) | Decreased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (50 µM) | Decreased significantly vs. H₂O₂ alone | |

| SOD Activity | H₂O₂ (200 µM) | Decreased significantly |

| H₂O₂ + MO-B (40 µM) | Increased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (50 µM) | Increased significantly vs. H₂O₂ alone | |

| Bax/Bcl-2 Ratio | H₂O₂ (200 µM) | Increased significantly |

| H₂O₂ + MO-B (40 µM) | Decreased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (50 µM) | Decreased significantly vs. H₂O₂ alone | |

| Caspase-3 Activity | H₂O₂ (200 µM) | Increased significantly |

| H₂O₂ + MO-B (40 µM) | Decreased significantly vs. H₂O₂ alone | |

| H₂O₂ + MO-B (50 µM) | Decreased significantly vs. H₂O₂ alone |

MO-B: this compound; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Signaling Pathway Modulation

This compound exerts its protective effects in HUVECs by modulating the NADPH oxidase pathway.[1][3] Oxidative stress induced by H₂O₂ leads to an increase in the expression of p22phox, a key subunit of NADPH oxidase, which in turn elevates ROS production and triggers the apoptotic cascade. This compound intervenes by downregulating the expression of p22phox, thereby mitigating oxidative stress and inhibiting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

Cell Culture and Treatment

Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with varying concentrations of this compound for 24 hours, followed by co-incubation with 200 µM H₂O₂ for another 24 hours.

Cell Viability Assay (MTT Assay)

-

Seed HUVECs in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

-

Treat cells as described in section 4.1.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well.

-

Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Measurement of Intracellular ROS

-

Treat HUVECs in 6-well plates as described in section 4.1.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Protein Expression

-

Lyse the treated HUVECs with RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p22phox, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-apoptotic activities. While the absence of a definitive crystal structure poses a limitation for structure-based drug design, the existing body of research on its biological functions and signaling pathways provides a solid foundation for further investigation. The detailed protocols and pathway visualizations presented in this guide are intended to facilitate future research endeavors aimed at fully elucidating the pharmacological profile of this compound and harnessing its potential for the development of novel therapeutics.

References

- 1. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Homoisoflavonoids from Ophiopogon Species: A Technical Guide for Researchers

Abstract

The genus Ophiopogon, particularly Ophiopogon japonicus, is a cornerstone of traditional medicine in East Asia and a rich source of unique secondary metabolites. Among these, homoisoflavonoids—a rare class of flavonoids characterized by an additional carbon atom—are of significant scientific interest. These compounds have demonstrated a remarkable breadth of biological activities, including potent cytotoxic, anti-inflammatory, antioxidant, and hypolipidemic effects. This technical guide provides an in-depth overview of the pharmacological activities of homoisoflavonoids isolated from Ophiopogon species. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data from key studies, detailed experimental protocols for bioactivity assessment, and visualizations of the underlying molecular pathways. The compiled data and methodologies aim to facilitate further investigation and support the development of novel therapeutic agents derived from these promising natural products.

Introduction

The Genus Ophiopogon

The genus Ophiopogon comprises approximately fifty species, which are widely distributed throughout Southeast Asia. The tuberous root of Ophiopogon japonicus (L.f) Ker-Gawl, known as "Maidong" or "Ophiopogonis Radix," is a well-known traditional Chinese medicine used for treating a variety of ailments, including respiratory diseases, myocardial ischemia, and inflammation. Modern phytochemical investigations have revealed that its primary bioactive constituents include steroidal saponins, polysaccharides, and, most notably, homoisoflavonoids.

Homoisoflavonoids: A Unique Class of Flavonoids

Homoisoflavonoids are a distinctive subclass of flavonoids featuring a 16-carbon skeleton, typically a 3-benzylchroman-4-one core, which distinguishes them from the more common C15 flavonoid structure. Their occurrence in nature is relatively rare, with Ophiopogon species being one of the most significant sources. The unique structure of these compounds contributes to a wide array of pharmacological activities, making them a focal point for natural product-based drug discovery.

Major Biological Activities and Mechanisms

Homoisoflavonoids from Ophiopogon species exhibit a diverse range of biological effects. The most extensively studied activities include cytotoxicity against cancer cell lines, modulation of inflammatory pathways, potent antioxidant effects, and regulation of lipid metabolism.

Cytotoxic and Anticancer Activity

Several homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant cytotoxic effects against various human cancer cell lines. A phytochemical fractionation of a methanol extract from O. japonicus tubers, which itself showed strong cytotoxicity against human lung cancer cells, led to the isolation of several new compounds. Notably, Homoisopogon A , a homoisoflavanone, exhibited potent cytotoxicity against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cells, with IC50 values in the sub-micromolar range, comparable to the positive control, ellipticine. This highlights the potential of these compounds as leads for the development of novel anticancer agents.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from O. japonicus have been shown to be potent inhibitors of inflammatory processes. Studies have evaluated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglial (BV-2) and macrophage (RAW 264.7) cells. Compounds such as ophiopogonanone H, along with other known homoisoflavonoids, demonstrated significant inhibitory effects on NO production.

Further investigation into the mechanism revealed that the anti-inflammatory activity may be mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, certain homoisoflavonoids were found to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in the MAPK cascade that lead to the production of pro-inflammatory cytokines like IL-1β and IL-6.

Caption: MAPK signaling pathway and its inhibition by Ophiopogon homoisoflavonoids.

Antioxidant Properties

Homoisoflavonoids from O. japonicus are potent antioxidants. In a comparative study of different extracts, a chloroform/methanol extract rich in homoisoflavonoids exhibited the strongest antioxidant activity. Two major compounds, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) , were evaluated using various in vitro assays, including DPPH, ABTS, FRAP, and CUPRAC. MO-B consistently demonstrated the highest antioxidant capacity among the tested samples.

The antioxidant activity of these compounds extends to cellular protection. MO-B has been shown to protect Human Umbilical Vein Endothelial Cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis. The protective mechanism involves the inhibition of reactive oxygen species (ROS) and malondialdehyde (MDA) production, alongside an enhancement of superoxide dismutase (SOD) activity. This effect is potentially mediated through the NADPH oxidase pathway, a key source of cellular ROS. MO-B was found to downregulate p22phox, a critical subunit of the NADPH oxidase complex, thereby mitigating oxidative stress and subsequent apoptotic signaling, including the modulation of Bax/Bcl-2 ratio and caspase-3 activity.

Caption: Protective mechanism of Methylophiopogonanone B (MO-B) against oxidative stress.

Hypolipidemic Activity

Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease. Methylophiopogonanone A (MO-A) has been investigated for its potential hypolipidemic effects in a rat model of hyperlipidemia induced by a high-fat diet (HFD). Treatment with MO-A led to a significant decrease in body weight gain and reduced serum and hepatic levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

The underlying mechanism of this lipid-lowering effect involves the modulation of key genes and enzymes responsible for lipid homeostasis. MO-A treatment was found to:

-

Upregulate the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα) and the low-density lipoprotein receptor (LDLR).

-

Downregulate the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).

These changes collectively promote fatty acid oxidation and lipid uptake from the circulation while inhibiting lipogenesis, demonstrating a multi-targeted approach to ameliorating hyperlipidemia.

Caption: MO-A modulates key transcriptional regulators of lipid metabolism in the liver.

Other Bioactivities

In addition to the major activities detailed above, homoisoflavonoids from Ophiopogon have shown other promising biological effects. MO-A and MO-B were identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application in cosmetics and dermatology for hyperpigmentation disorders. The inhibition was found to be a reversible, mixed-type mechanism.

Methodologies and Experimental Protocols

This section provides an overview of the standard methodologies used to isolate and evaluate the biological activities of homoisoflavonoids from Ophiopogon species.

Extraction and Isolation of Homoisoflavonoids

A general workflow for the extraction and purification of homoisoflavonoids involves solvent extraction followed by chromatographic separation.

Caption: A general workflow for the extraction and isolation of homoisoflavonoids.

Protocol:

-

Preparation of Plant Material: The tuberous roots of Ophiopogon are dried, ground into a fine powder, and often defatted with a nonpolar solvent like petroleum ether to remove lipids.

-

Extraction: The powdered material is extracted exhaustively with a polar solvent. Common methods include heat reflux or maceration with 70-95% ethanol, methanol, or a chloroform/methanol mixture.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to enrich the homoisoflavonoid content.

-

Chromatographic Purification: The enriched fraction is subjected to one or more rounds of column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically mixtures of chloroform/methanol or hexane/ethyl acetate, to separate compounds based on polarity.

-

Size-Exclusion Chromatography: Sephadex LH-20 is commonly used with methanol as the eluent for further purification.

-

-

Final Purification: Fractions containing the target compounds are often purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.

In Vitro Bioactivity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., LU-1, KB, SK-Mel-2) into 96-well plates at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the purified homoisoflavonoid (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine, doxorubicin).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

-

Protocol:

-

Cell Seeding: Seed murine macrophages (e.g., RAW 264.7 or BV-2) into 96-well plates at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test homoisoflavonoid for 1-2 hours.

-

Inflammatory Stimulus: Induce NO production by adding lipopolysaccharide (LPS, final concentration 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate IC50 values. A parallel MTT assay should be run to exclude the possibility that the observed NO inhibition is due to cytotoxicity.

-

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color from violet to pale yellow. This decolorization is measured spectrophotometrically.

-

Protocol:

-

Preparation: Prepare a stock solution of the test compound in methanol. Prepare a methanolic solution of DPPH (e.g., 0.06 mM).

-

Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound at various concentrations to the DPPH solution (e.g., 50 µL of sample + 150 µL of DPPH solution).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank contains methanol instead of the sample.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The results can be expressed as an IC50 value or as Trolox equivalents (TE) by comparison to a Trolox standard curve.

-

In Vivo Experimental Models

This model is used to evaluate the effects of compounds on lipid metabolism in a setting that mimics diet-induced metabolic disease in humans.

-

Principle: Feeding rodents a diet high in saturated fats and cholesterol for several weeks induces key features of hyperlipidemia, including elevated serum cholesterol and triglycerides, and hepatic steatosis.

-

Protocol:

-

Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week.

-

Model Induction: Divide rats into groups. Feed the normal control group a standard chow diet. Feed the remaining groups a high-fat diet (HFD) for 8-12 weeks to induce hyperlipidemia.

-

Treatment: Following the induction period, divide the HFD-fed rats into a model control group (receiving vehicle) and treatment groups. Administer the test compound (e.g., MO-A, 10 mg/kg/day) and a positive control drug (e.g., a statin) orally for a period of several weeks, while continuing the HFD.

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Sample Collection: At the end of the treatment period, collect blood samples (after fasting) for biochemical analysis and harvest tissues (liver, adipose tissue) for weighing and further analysis.

-

Endpoint Analysis:

-

Serum Lipids: Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercial assay kits.

-

Hepatic Lipids: Homogenize liver tissue and measure hepatic TC and TG content.

-

Histology: Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess lipid accumulation and steatosis.

-

Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key lipid metabolism genes (e.g., PPARα, SREBP-1c, LDLR, ACC) in the liver.

-

-

Data Summary Tables

Table 1: Cytotoxic Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Homoisopogon A | LU-1 (Human lung adenocarcinoma) | 0.51 µM | |

| KB (Human epidermoid carcinoma) | 0.66 µM | ||

| SK-Mel-2 (Human melanoma) | 0.53 µM | ||

| Homoisopogon B | LU-1, KB, SK-Mel-2 | Weak Activity | |

| Homoisopogon C | LU-1, KB, SK-Mel-2 | Weak Activity | |

| Ellipticine (Control) | LU-1 | 0.42 µM |

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Assay System | Activity (IC₅₀) | Reference |

| Inhibition of NO Production in BV-2 Cells | |||

| Ophiopogonanone H | LPS-stimulated BV-2 cells | 20.1 µM | |

| Compound 4 (unspecified) | LPS-stimulated BV-2 cells | 17.0 µM | |

| Compound 6 (unspecified) | LPS-stimulated BV-2 cells | 7.8 µM | |

| Compound 7 (unspecified) | LPS-stimulated BV-2 cells | 5.1 µM | |

| Compound 10 (unspecified) | LPS-stimulated BV-2 cells | 19.2 µM | |

| Compound 11 (unspecified) | LPS-stimulated BV-2 cells | 14.4 µM | |

| Inhibition of NO Production in RAW 264.7 Cells | |||

| Desmethylisoophiopogonone B | LPS-stimulated RAW 264.7 cells | 14.1 ± 1.5 µg/mL | |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | LPS-stimulated RAW 264.7 cells | 10.9 ± 0.8 µg/mL | |

| Inhibition of Cytokine Production in RAW 264.7 Cells | |||

| 4′-O-Demethylophiopogonanone E | IL-1β production | 32.5 ± 3.5 µg/mL | |

| IL-6 production | 13.4 ± 2.3 µg/mL |

Table 3: Tyrosinase Inhibitory Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Activity (IC₅₀) | Reference |

| Methylophiopogonanone A (MO-A) | (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹ | |

| Methylophiopogonanone B (MO-B) | (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ |

Conclusion and Future Perspectives

Homoisoflavonoids derived from Ophiopogon species represent a structurally unique and pharmacologically versatile class of natural products. The research summarized in this guide demonstrates their significant potential as therapeutic leads for a range of human diseases. The potent cytotoxic activity of compounds like Homoisopogon A warrants further investigation for anticancer applications. The marked anti-inflammatory, antioxidant, and cardioprotective effects of Methylophiopogonanones A and B, mediated through distinct signaling pathways such as MAPK and NADPH oxidase, suggest their utility in treating inflammatory and cardiovascular diseases. Furthermore, the ability of MO-A to ameliorate hyperlipidemia by modulating key transcriptional regulators of lipid metabolism opens avenues for developing new treatments for metabolic syndrome.

Future research should focus on several key areas:

-

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways for the most potent compounds.

-

Structure-Activity Relationship (SAR): Systematic studies to understand how structural modifications affect biological activity, which can guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: Expanding preclinical studies using various animal models to confirm the in vivo efficacy, pharmacokinetics, and safety profiles of promising homoisoflavonoids.

-

Synergistic Effects: Exploring the potential synergistic interactions of these compounds with existing drugs to enhance therapeutic outcomes.

The continued exploration of homoisoflavonoids from Ophiopogon is a promising endeavor that could lead to the development of the next generation of therapeutics for cancer, inflammation, and metabolic disorders.

Preliminary In Vitro Screening of Methylophiopogonone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Methylophiopogonone B, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. This document summarizes key biological activities, details experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.

Core Biological Activities

This compound has demonstrated notable antioxidant properties.[1][2][3] Studies have shown it to be a potent antioxidant, exhibiting the highest activity among several tested homoisoflavonoids from Ophiopogon japonicus in various in vitro assays.[1][2][3] While direct anti-inflammatory and anticancer data for this compound is limited in the reviewed literature, a closely related compound, desmethylisoophiopogonone B, has shown significant anti-inflammatory effects by inhibiting nitric oxide (NO) production.[4][5][6]

Table 1: Summary of In Vitro Biological Activity Data

| Compound | Assay | Target/Cell Line | Endpoint | IC₅₀ Value |

| This compound | Antioxidant Assays | - | Radical Scavenging | Reported as the most potent among tested homoisoflavonoids; specific IC₅₀ values require consulting the full study.[1][2][3] |

| Desmethylisoophiopogonone B | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 Macrophages | Inhibition of NO Production | 14.1 ± 1.5 µg/mL[4] |

Experimental Protocols

This section details the methodologies for key in vitro assays relevant to the screening of this compound.

Cell Viability Assay

Objective: To assess the cytotoxicity of the test compound on mammalian cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubated for 18-24 hours to allow for adherence.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

-

Measurement: The absorbance is measured at 540 nm or 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture and Plating: Follow steps 1 and 2 of the Cell Viability Assay protocol.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect is calculated relative to the LPS-stimulated control.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of the test compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Protocol:

-

Cell Culture, Plating, Treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Analysis: Calculate the cytokine concentration from a standard curve.

Western Blot Analysis for MAPK Signaling Pathway

Objective: To investigate the effect of the test compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., ERK1/2, JNK, p38).

Protocol:

-

Cell Culture, Plating, and Treatment: Follow the initial steps of the Nitric Oxide Production Assay. The stimulation time with LPS may be shorter (e.g., 30 minutes) to observe early signaling events.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., phospho-ERK1/2, total-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow

LPS-Induced Inflammatory Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methylophiopogonone B: A Technical Overview of its Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has demonstrated notable antioxidant properties. This technical guide provides a detailed examination of its radical scavenging activities, presenting key quantitative data, in-depth experimental methodologies, and a visualization of the underlying scientific processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using various established in vitro assays. The results, summarized below, are expressed in micromoles of Trolox Equivalents per gram of the compound (μmol TE/g), providing a standardized measure of antioxidant activity.

| Assay | This compound (μmol TE/g) | Reference Compound (Trolox) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 58.72 ± 1.05 | - |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | 79.43 ± 1.32 | - |

| FRAP (Ferric Reducing Antioxidant Power) | 72.88 ± 1.21 | - |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | 215.36 ± 2.58 | - |

Data sourced from "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root".[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the key radical scavenging assays used to evaluate this compound. These protocols are based on standard, widely accepted procedures in the field of antioxidant research.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

This compound

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.

-

Reaction Mixture: In a microplate well or cuvette, a specific volume of the DPPH working solution is added to a specific volume of the sample solution (or standard/blank).

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The results can be used to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or other suitable solvent)

-

This compound

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate to generate the ABTS•+ radical cation. This solution is then incubated in the dark at room temperature for 12-16 hours.

-

Working Solution: The ABTS•+ stock solution is diluted with methanol to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: A stock solution of this compound is prepared and serially diluted.

-

Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-